molecular formula C15H19N3O B7499941 N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide

N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7499941
M. Wt: 257.33 g/mol
InChI Key: CPJWFHUWLNAFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Mechanism of Action

N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide inhibits CDKs by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to inhibit the phosphorylation of retinoblastoma protein, which is a tumor suppressor protein that regulates cell cycle progression.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of hepatitis C virus and dengue virus by targeting host cell CDKs. N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its specificity for CDKs 1, 2, and 5. This allows for targeted inhibition of these CDKs without affecting other kinases. However, one limitation of using N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents to improve cancer treatment outcomes. Another direction is to develop more soluble analogs of N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide for in vivo use. Additionally, further research is needed to fully understand the effects of N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide on host cell CDKs and its potential use in treating viral infections.

Synthesis Methods

The synthesis of N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide involves the reaction of 2-amino-6-chloro-N-cyclohexyl-3-methylpyridine-4-carboxamide with cyclohexanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to yield N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide.

Scientific Research Applications

N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit CDKs 1, 2, and 5, which are involved in cell cycle regulation. Inhibition of these CDKs results in cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

properties

IUPAC Name

N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-17(12-7-3-2-4-8-12)15(19)13-11-18-10-6-5-9-14(18)16-13/h5-6,9-12H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJWFHUWLNAFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.